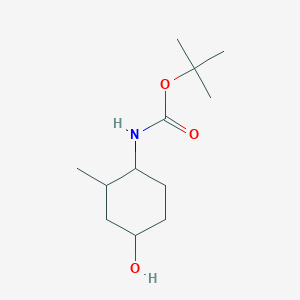
tert-butylN-(4-hydroxy-2-methylcyclohexyl)carbamate,Mixtureofdiastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(4-hydroxy-2-methylcyclohexyl)carbamate, Mixture of diastereomers, is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.3159 . This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a carbamate group attached to a cyclohexyl ring. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.
Métodos De Preparación
The synthesis of tert-butyl N-(4-hydroxy-2-methylcyclohexyl)carbamate typically involves the reaction of tert-butyl isocyanate with 4-hydroxy-2-methylcyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
tert-Butyl N-(4-hydroxy-2-methylcyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
tert-Butyl N-(4-hydroxy-2-methylcyclohexyl)carbamate has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(4-hydroxy-2-methylcyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
tert-Butyl N-(4-hydroxy-2-methylcyclohexyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Lacks the methyl group on the cyclohexyl ring.
tert-Butyl N-(4-hydroxy-3-methylcyclohexyl)carbamate: Has the methyl group in a different position on the cyclohexyl ring.
The uniqueness of tert-butyl N-(4-hydroxy-2-methylcyclohexyl)carbamate lies in its specific stereochemistry and the presence of both the hydroxy and methyl groups on the cyclohexyl ring, which can influence its chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C12H23NO3 |
|---|---|
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
tert-butyl N-(4-hydroxy-2-methylcyclohexyl)carbamate |
InChI |
InChI=1S/C12H23NO3/c1-8-7-9(14)5-6-10(8)13-11(15)16-12(2,3)4/h8-10,14H,5-7H2,1-4H3,(H,13,15) |
Clave InChI |
LSHKCRYYYZBVLM-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CCC1NC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


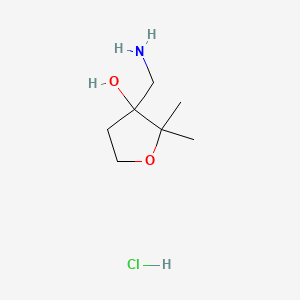
![rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole](/img/structure/B13562966.png)
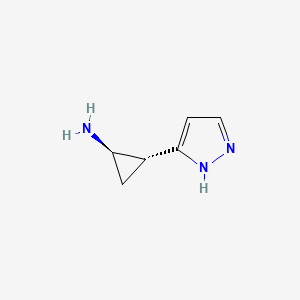
![2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indol-3-yl)ethan-1-amine](/img/structure/B13562968.png)
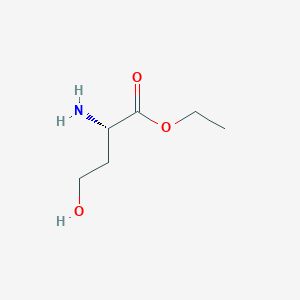

![1-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13562978.png)
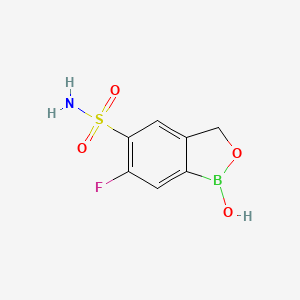
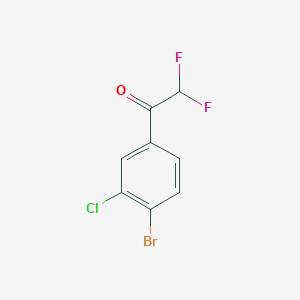
amino}acetic acid](/img/structure/B13563005.png)
![3-((6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13563027.png)
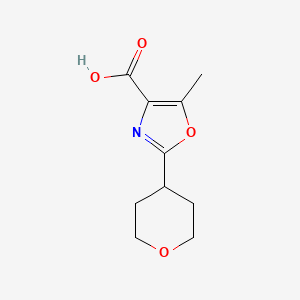
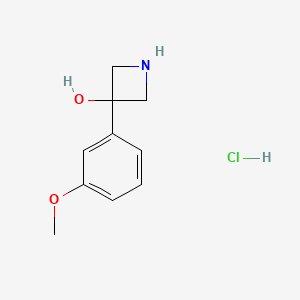
![3-Methylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13563046.png)
